2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Description
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a cyclopropylmethyl group at position 2 and a hydroxyl group at position 2.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C10H15N3O/c14-10-8-5-11-4-3-9(8)12-13(10)6-7-1-2-7/h7,11-12H,1-6H2 |
InChI Key |
NLKSNCGTICPIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C3=C(N2)CCNC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde using iodine-mediated electrophilic cyclization . This intermediate can then undergo further reactions, such as Suzuki cross-couplings with boronic acids and alkylation reactions, to yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxyl group can be oxidized to form a ketone, while the cyclopropylmethyl group can undergo substitution reactions with nucleophiles . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Basic Information
- IUPAC Name : 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
- Molecular Formula : C₁₆H₁₈N₄O₂
- Molecular Weight : 298.34 g/mol
Structure
The compound features a pyrazolo[4,3-c]pyridine core with a cyclopropylmethyl substituent and a hydroxyl group at the 3-position. This unique structure contributes to its diverse biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. Results showed that certain derivatives can inhibit cell proliferation and induce apoptosis in these cancer cells .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. Notably, it has been evaluated as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can potentially lead to therapeutic effects in conditions like autoimmune diseases and cancers .
Neuroprotective Effects
Research has also suggested that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective properties. These compounds have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis . Such effects are promising for developing treatments for neurodegenerative diseases.
Yield Optimization
Recent advancements in synthetic methodologies aim to enhance the yield and purity of this compound through green chemistry principles such as solvent-free reactions and continuous flow synthesis .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of various pyrazolo[4,3-c]pyridine derivatives against K562 cells. The most active compound demonstrated a significant reduction in cell viability and induced apoptosis through caspase activation pathways . This study highlights the potential of such compounds as leads for new anticancer therapies.
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the structure-activity relationship of pyrazolo[4,3-c]pyridine derivatives as DHODH inhibitors. The findings suggested that modifications at specific positions on the pyrazole ring could enhance inhibitory potency and selectivity against DHODH . This insight is crucial for designing more effective therapeutics targeting this enzyme.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
(a) 3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-ium chloride
- Substituents : A 5-chloronaphthalene sulfonamido group at position 3 and a 2-hydroxyethyl group at position 2.
- The sulfonamido group enhances hydrogen bonding (N–H⋯O, N–H⋯Cl) and π–π stacking interactions, stabilizing its crystal structure .
- Conformation : The tetrahydro-pyridine ring adopts a semi-chair conformation, with a dihedral angle of 75.19° between the pyrazole and naphthalene systems .
(b) 2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
- Substituents : An isopropyl group at position 2.
- Structural Note: The pyrazole ring is fused at [3,4-b] instead of [4,3-c], altering ring strain and electronic distribution. Positional isomerism may reduce kinase affinity compared to [4,3-c] analogs .
(c) Methyl 2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate
- Substituents : A propargyl group at position 2 and a methyl ester at position 3.
(d) 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol
- Substituents : A cyclopentyl group at position 2.
- Comparison : The larger cyclopentyl group increases steric bulk and lipophilicity compared to the cyclopropylmethyl group in the target compound, possibly affecting target binding kinetics .
Comparative Data Table
Key Structural Insights
- Cyclopropylmethyl vs.
- Hydroxyl vs. Ester/Sulfonamido : The hydroxyl group in the target compound offers hydrogen-bonding capability, akin to the sulfonamido analog, but lacks the electron-withdrawing effects of sulfonamides or esters.
Biological Activity
The compound 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has emerged as a significant subject of research due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 204.27 g/mol. The structure features a bicyclic pyrazole fused with a tetrahydropyridine ring, which may enhance its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| CAS Number | [Not Provided] |
| Purity | ≥95% |
Synthesis
The synthesis of This compound typically involves cyclization reactions that integrate the cyclopropylmethyl group into the pyrazole framework. Various synthetic routes have been explored to optimize yield and purity while adhering to green chemistry principles to minimize environmental impact.
Anticancer Properties
Research indicates that compounds related to the pyrazolo[4,3-c]pyridine structure exhibit significant anticancer activity. For instance, derivatives have been evaluated against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms including:
- Inhibition of key signaling pathways : Compounds targeting pathways such as AKT/mTOR can effectively reduce tumor growth.
- Induction of cell cycle arrest : Certain derivatives have been observed to block the cell cycle at specific phases, preventing further proliferation.
Anti-inflammatory Activity
In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in various models. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Neuroprotective Effects
Preliminary studies suggest that This compound may exhibit neuroprotective effects. It appears to modulate oxidative stress responses in neuronal cells and could potentially be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Study : A study evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.5 µM, indicating strong antiproliferative effects .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated significant inhibition of TNF-α release in a dose-dependent manner .
- Neuroprotection : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cultures subjected to hypoxic conditions. This suggests a mechanism involving mitochondrial protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
